molecular formula C15H13ClN2O2S B5802096 N-[(2-chlorophenyl)carbamothioyl]-3-methoxybenzamide

N-[(2-chlorophenyl)carbamothioyl]-3-methoxybenzamide

Cat. No.: B5802096
M. Wt: 320.8 g/mol
InChI Key: QHZQWQFIYNMLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-chlorophenyl)carbamothioyl]-3-methoxybenzamide is a chemical compound with the molecular formula C14H11ClN2OS It is a member of the benzamide class of compounds and is characterized by the presence of a chlorophenyl group, a carbamothioyl group, and a methoxybenzamide moiety

Properties

IUPAC Name

N-[(2-chlorophenyl)carbamothioyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c1-20-11-6-4-5-10(9-11)14(19)18-15(21)17-13-8-3-2-7-12(13)16/h2-9H,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZQWQFIYNMLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)carbamothioyl]-3-methoxybenzamide typically involves the reaction of 2-chloroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with 3-methoxybenzoyl chloride to yield the final product. The reaction conditions generally include the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)carbamothioyl]-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[(2-chlorophenyl)carbamothioyl]-3-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)carbamothioyl]-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)carbamothioyl]benzamide
  • N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide
  • N-[(2-chlorophenyl)carbamothioyl]-N,N,N-trimethylglycinamide

Uniqueness

N-[(2-chlorophenyl)carbamothioyl]-3-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its solubility in organic solvents, making it a valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.